molecular formula C8H6N2O2S B2655173 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid CAS No. 879996-80-2

5-Thien-2-YL-1H-pyrazole-4-carboxylic acid

Cat. No.: B2655173
CAS No.: 879996-80-2
M. Wt: 194.21
InChI Key: MICDYEVWWIBWRC-UHFFFAOYSA-N
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Description

Evolutionary Trajectory of Pyrazole Chemistry in Academic Literature

Pyrazole chemistry originated with Ludwig Knorr’s 1883 identification of the parent heterocycle, but its modern trajectory began with Hans von Pechmann’s 1898 acetylene-diazomethane cyclization method. The field accelerated post-1959 when 1-pyrazolyl-alanine became the first naturally occurring pyrazole isolated from watermelon seeds, prompting investigations into biological roles. By the 1980s, synthetic breakthroughs like the Knorr pyrazole synthesis – condensing 1,3-diketones with hydrazines – enabled systematic derivatization.

Critical milestones include:

  • Celecoxib’s 1998 FDA approval as the first pyrazole-based COX-2 inhibitor
  • Development of Tp ligands (trispyrazolylborates) for organometallic catalysis
  • Recent advances in regioselective C-H functionalization at pyrazole’s C4 position

Table 1: Key Pyrazole Synthesis Methods

Method Reagents Regioselectivity Year Introduced Reference
Knorr Synthesis 1,3-diketones + hydrazine 3,5-substitution 1883
Pechmann Cyclization Acetylene + diazomethane Unsubstituted 1898
Oxidative Cyclization α,β-unsaturated aldehydes 1,3-substitution 2000s

Theoretical Significance of Thiophene-Pyrazole Molecular Architecture

The 5-thien-2-yl-1H-pyrazole-4-carboxylic acid structure combines two conjugated systems:

  • Pyrazole’s 6π-electron aromatic ring with adjacent nitrogen atoms (HOMA index 0.79)
  • Thiophene’s 6π-electron system with sulfur’s lone pairs contributing to electron delocalization

Density functional theory (DFT) calculations on analogous structures show:

  • Planar geometry with π-π stacking distances ≤3.4 Å
  • HOMO-LUMO gap reduction (4.1 eV) versus isolated pyrazole (5.2 eV)
  • Sulfur’s +M effect increases electron density at pyrazole C4 by 0.17 e/ų

This electronic synergy enables:

  • Bidirectional charge transport in organic semiconductors
  • Enhanced metal coordination vs monocyclic analogs (binding constants ↑30-40%)
  • Stabilization of radical intermediates in catalytic cycles

Contemporary Research Paradigms for this compound

Current studies focus on three domains:

1.3.1. Medicinal Chemistry Applications

  • Kinase inhibition: Carboxylic acid group chelates ATP-binding site Mg²⁺ ions
  • Antibacterial derivatives: 3,5-Bis(trifluoromethyl) analogs show MIC ≤1 μg/ml vs MRSA
  • Anticancer activity: Pyrazole-thiophene hybrids induce A549 apoptosis via JNK activation

1.3.2. Materials Science Innovations

  • MOF construction: Carboxylate linker forms 2D networks with Cu(II) nodes (SBU = [Cu₂(O₂CR)₄])
  • Organic photovoltaics: Thiophene-pyrazole copolymers achieve PCE up to 8.3%
  • Luminescent sensors: Eu(III) complexes exhibit antenna effect (quantum yield Φ = 0.21)

1.3.3. Synthetic Methodology Development

  • One-pot assembly via Suzuki coupling (thienyl boronic acid + 4-iodopyrazole ester)
  • Flow chemistry approaches reducing reaction times from 12h → 45min
  • Enzymatic resolution of enantiomers using Candida antarctica lipase B (ee >99%)

Conceptual Framework and Research Problematization

Three unresolved challenges dominate current research:

1.4.1. Regiocontrol in Electrophilic Substitution
Thiophene’s C2 vs C5 reactivity competes with pyrazole’s C3/C5 sites, often requiring directing groups. Recent solutions include:

  • Temporary silyl protection of carboxylic acid (-COOTMS) for ortho-thienyl halogenation
  • Pd/norbornene cooperative catalysis for sequential C-H activation

1.4.2. Solubility-Lipophilicity Balance
The carboxylic acid group improves aqueous solubility (logS = -2.1) but reduces membrane permeability (logP = 1.8). Strategies under investigation:

  • Prodrug approaches using ethyl ester masking
  • Zwitterionic derivatives with morpholine substituents

1.4.3. Scalability of Metal-Mediated Couplings
Palladium-catalyzed methods dominate synthesis but face limitations:

  • Catalyst loading (typically 5-10 mol%) increases costs
  • Thiophene’s sulfur poisons Pd surfaces (TOF decreases 40% after 3 cycles)

Emerging alternatives:

Approach Catalyst Yield Improvement Reference
Electrochemical None 15-20%
Photoredox Ir(ppy)₃ 30% (vs Pd)
Biocatalytic P450 BM3 Enantioselective

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)5-4-9-10-7(5)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICDYEVWWIBWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Thien-2-YL-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid exhibit antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including this compound, which were tested against bacterial strains, showing promising results against resistant strains of Staphylococcus aureus and Escherichia coli .

Antimalarial Potential

Another significant application is in the development of antimalarial agents. A study identified a series of pyrazole derivatives, including this compound, that displayed potent activity against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole core could enhance potency and selectivity .

Coordination Polymers

This compound has been utilized as a ligand in the synthesis of coordination polymers. These polymers exhibit unique structural and luminescent properties, making them suitable for applications in sensors and catalysis. For instance, a study reported the creation of luminescent coordination polymers that can detect metal ions such as Cu²⁺ and Co²⁺ through significant luminescence quenching .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityTested against bacterial strainsEffective against resistant Staphylococcus aureus and E. coli
Antimalarial PotentialActive against Plasmodium falciparumPotent activity; SAR studies show potential for lead optimization
Coordination PolymersUsed as a ligand for synthesizing coordination polymersExhibits luminescent properties; effective in metal ion detection

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, a series of pyrazole derivatives were synthesized, including this compound. The compounds were screened for antimicrobial activity using standard disk diffusion methods against various bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting their potential use in treating resistant infections.

Case Study 2: Coordination Polymers

A research group synthesized several coordination polymers using this compound as a ligand. These polymers demonstrated remarkable thermal stability and electrochemical luminescence properties. Notably, one polymer was able to detect Cu²⁺ ions with high sensitivity, indicating its potential application in environmental monitoring and sensing technologies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications Source
This compound C₈H₆N₂O₂S Thienyl (C₄H₃S) at C5; COOH at C4 194.21 Enzyme inhibition, ligand design
5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid ethyl ester C₁₃H₁₅N₃O₂ Benzyl (C₆H₅CH₂) at N1; NH₂ at C5; COOEt at C4 257.28 Prodrug potential, enhanced lipophilicity (SC-25602)
4-Pyrimidin-2-yl-benzoic acid C₁₁H₈N₂O₂ Pyrimidinyl (C₄H₃N₂) at C4; COOH at C1 200.20 Kinase inhibitor scaffolds (SC-17711)
4'-Trifluoromethyl-biphenyl-3-carboxylic acid C₁₄H₉F₃O₂ Biphenyl with CF₃ at C4'; COOH at C3 278.22 Anti-inflammatory agents (SC-21707)

Key Comparison Points

Substituent Effects on Bioactivity

  • The thienyl group in the target compound introduces sulfur-based π-electron density, which can enhance binding to metal ions or aromatic pockets in proteins compared to phenyl or pyridyl groups in analogs like 4-Pyrimidin-2-yl-benzoic acid .
  • Ethyl ester derivatives (e.g., SC-25602) exhibit higher lipophilicity than carboxylic acids, improving membrane permeability but requiring metabolic activation for therapeutic efficacy .

Acidity and Solubility

  • The carboxylic acid group in this compound increases water solubility relative to ester or amide analogs. This property is critical for pharmacokinetics in polar biological environments .

Synthetic Versatility

  • Compounds like 4'-Trifluoromethyl-biphenyl-3-carboxylic acid (SC-21707) demonstrate the impact of fluorinated groups on metabolic stability, a feature absent in the thienyl-substituted target compound .

Research Findings and Limitations

    Biological Activity

    5-Thien-2-YL-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

    Chemical Structure and Synthesis

    This compound features a thiophene ring fused to a pyrazole structure, contributing to its unique properties. The synthesis of this compound typically involves reactions that modify the pyrazole ring or introduce substituents on the thiophene moiety. For example, derivatives have been synthesized through acylation and alkylation reactions, demonstrating the compound's versatility in medicinal chemistry .

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

    Anti-inflammatory Effects

    This compound has also been evaluated for its anti-inflammatory activity. Studies demonstrate that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX inhibition are comparable to those of established anti-inflammatory drugs, suggesting potential therapeutic applications in managing inflammatory diseases .

    Anticancer Properties

    In cancer research, this compound has shown promise against various human carcinoma cell lines. The compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound is significantly influenced by its molecular structure. Modifications at the 2-position of the thiophene ring or variations in the carboxylic acid group can enhance or diminish its biological effects. A comprehensive SAR analysis reveals that electron-withdrawing groups increase antimicrobial potency while bulky substituents may reduce efficacy .

    Data Table: Summary of Biological Activities

    Biological Activity Tested Strains/Models IC50/Effectiveness Reference
    AntimicrobialE. coli, S. aureusEffective
    Anti-inflammatoryCOX inhibitionComparable to indomethacin
    AnticancerHuman carcinoma cell linesInduces apoptosis

    Case Studies

    • Antimicrobial Evaluation : A study tested this compound against multiple bacterial strains using agar diffusion methods. Results indicated a significant zone of inhibition, particularly against Gram-positive bacteria .
    • Anti-inflammatory Study : In a carrageenan-induced edema model in rats, administration of this compound resulted in a marked reduction in paw swelling, demonstrating its potential as an anti-inflammatory agent .
    • Cancer Research : In vitro assays on various cancer cell lines showed that this compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways .

    Q & A

    Q. What are the recommended synthetic routes for 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid?

    A common approach involves cyclocondensation of precursors like ethyl acetoacetate, thiophene derivatives, and hydrazines, followed by basic hydrolysis to yield the carboxylic acid moiety. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis with NaOH . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement.

    Q. How can spectroscopic techniques validate the structure of this compound?

    • FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations).
    • NMR : 1H^1H NMR identifies substituent environments (e.g., thienyl protons at δ 6.8–7.5 ppm, pyrazole protons at δ 7.0–8.5 ppm). 13C^{13}C NMR resolves carbonyl carbons (~165–170 ppm) .
    • X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazole-thiophene dihedral angles) .

    Q. What are the solubility and stability considerations for this compound?

    Solubility varies with pH: the carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous bases). Stability testing under ambient conditions (e.g., light, humidity) is recommended, as pyrazole derivatives may degrade via oxidation or hydrolysis .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT) resolve experimental-theoretical discrepancies in structural data?

    Density Functional Theory (DFT) calculations can predict bond lengths, angles, and vibrational frequencies. Discrepancies between experimental (X-ray) and theoretical data may arise from crystal packing effects or solvent interactions. For example, pyrazole-thiophene torsion angles in DFT models may deviate by <5° from crystallographic data, requiring basis-set adjustments .

    Q. What strategies optimize cyclocondensation yields for pyrazole-4-carboxylic acids?

    • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization.
    • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates.
    • Temperature control : Reactions at 80–100°C balance yield and side-product formation .

    Q. How can biological activity assays (e.g., enzyme inhibition) be designed for this compound?

    • Target selection : Prioritize enzymes with pyrazole-binding pockets (e.g., cyclooxygenase-2, kinases).
    • In vitro assays : Use fluorescence-based or colorimetric methods (e.g., IC₅₀ determination via Michaelis-Menten kinetics).
    • Docking studies : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions, guiding SAR refinement .

    Q. How to address contradictions in reactivity data across substituted pyrazole derivatives?

    Contradictions may stem from electronic effects (e.g., electron-withdrawing thienyl groups vs. electron-donating substituents). Compare Hammett σ values or Frontier Molecular Orbital (FMO) energies to rationalize divergent reactivity in nucleophilic/electrophilic reactions .

    Methodological Considerations

    Q. What safety protocols are essential for handling this compound?

    • PPE : Wear nitrile gloves, lab coats, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation of fine particles.
    • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

    Q. How to design a stability study under varying pH conditions?

    • Prepare solutions at pH 1–14 (using HCl/NaOH buffers).
    • Monitor degradation via HPLC at 24/48/72-hour intervals.
    • Identify degradation products using LC-MS .

    Data Analysis and Reporting

    Q. How to interpret conflicting spectral data from IR and NMR?

    • Peak overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments.
    • Solvent artifacts : Ensure deuterated solvents are free from impurities (e.g., residual DMSO-d₅ in 1H^1H NMR) .

    Q. What statistical methods validate reproducibility in synthetic yields?

    • Perform triplicate experiments under identical conditions.
    • Use ANOVA or t-tests to assess significance of yield variations (±5% acceptable) .

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